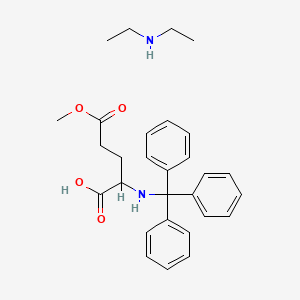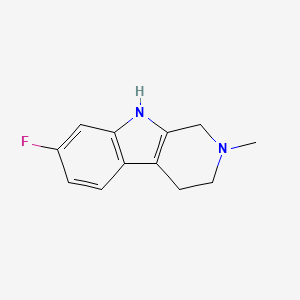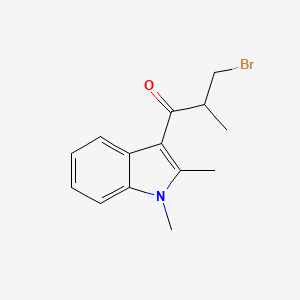
2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone
Descripción general
Descripción
2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone (2-iodo-MIDI) is a structural analog of the indole-3-carboxylic acid (ICA) family of compounds. 2-iodo-MIDI is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial effects.
Aplicaciones Científicas De Investigación
Pyrolysis Products of New Psychoactive Substances
Research on pyrolysis products of new psychoactive substances, including the iodo analogue of a related compound, reveals insights into the stability and degradation products when exposed to heat. This is particularly relevant for substances that might be ingested by inhalation or 'smoking' (Texter et al., 2018).
Analytical Chemistry of Synthetic Routes
A study on the synthetic routes to psychoactive tryptamines includes the characterisation of side products formed during these processes, providing essential knowledge for the synthesis and analysis of such compounds (Brandt et al., 2004).
X-ray Structures and Computational Studies
The X-ray structures and computational studies of cannabinoids, including compounds with similar indole structures, have been explored. This research is crucial for understanding the molecular geometry and electronic properties of these substances (Nycz et al., 2010).
Antimicrobial Activities of Phenanthrenes
A study focused on the isolation of new phenanthrenes from plant sources and their evaluation for antifungal and antibacterial activities. This research is significant for discovering new natural products with potential pharmaceutical applications (Zhao et al., 2018).
Synthesis of Polyindoles
Research has been conducted on new approaches to synthesize polyindoles, which are important in various applications, including electronics and materials science. This includes photochemical synthesis methods (Shagun et al., 2012).
Discovery of Selective Receptor Ligands
Studies have been conducted on the synthesis of indole derivatives, exploring their potential as selective ligands for specific receptors, which is crucial in drug discovery and pharmacology (Gitto et al., 2014).
Synthesis and Characterization of Indole-Based Compounds
The synthesis and antimicrobial activity of novel indole-based oxadiazoles have been investigated, contributing to the search for new antimicrobial agents (Nagarapu & Pingili, 2014).
Antitubercular Agents
Research into antitubercular agents includes the design and synthesis of indole derivatives, highlighting the potential for treating tuberculosis with novel compounds (Sharma et al., 2019).
Propiedades
IUPAC Name |
2-iodo-1-(5-methoxy-1,2-dimethylindol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c1-8-13(12(16)7-14)10-6-9(17-3)4-5-11(10)15(8)2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDPQQZCTAJEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204790 | |
| Record name | 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-ethanone | |
CAS RN |
1134334-68-1 | |
| Record name | 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B3082743.png)
![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)
